Osajetin, dimethyl ether
Description
Contextualization within Natural Product Chemistry
Osajetin, dimethyl ether, also known as Di-O-methyl-osajetin, is a derivative of osajin (B1677503), a prenylated isoflavone (B191592). Isoflavones are a class of phenolic compounds found in various plants. Osajin, along with the structurally similar pomiferin, are the two most abundant isoflavones in the fruit of the Osage orange tree (Maclura pomifera). acs.orgresearchgate.net These compounds are of significant interest due to their unique chemical structures and potential biological activities. acs.orgresearchgate.net The study of methylated derivatives of natural flavonoids, such as this compound, is a significant area of research, as methylation can alter the physicochemical properties and biological effects of the parent molecule. nih.govnih.gov
The molecular framework of this compound features a 2H-1-benzopyran core, which is characteristic of flavonoids, substituted with methoxy (B1213986) and prenyl groups, along with a 4-methoxyphenyl-acetyl moiety. This structure suggests potential for various biological interactions, although specific pharmacological data for this derivative are not extensively documented in available literature.
Historical Perspectives on Osajetin and its Derivatives
The parent compounds of this compound—osajin and pomiferin—were first discovered and their structures identified over half a century ago. acs.org These isoflavones are notably abundant in the Osage orange fruit, constituting a significant percentage of its ethyl acetate extract. acs.orgresearchgate.net Historically, research on these compounds has explored their antimicrobial and antioxidant properties. acs.orgresearchgate.net While pomiferin has demonstrated strong antioxidant activity, comparable to vitamins C and E, osajin has shown little to no such activity in certain assays. nih.govresearchgate.net This difference in the activity of two closely related compounds highlights the importance of subtle structural variations and has driven further investigation into their derivatives. The development of analytical techniques like high-performance liquid chromatography (HPLC) has been crucial in accurately separating and quantifying osajin and pomiferin from natural extracts, paving the way for more detailed studies. acs.orgnih.gov
Current Research Landscape and Scientific Significance of this compound
The current research landscape for isoflavones from Maclura pomifera continues to focus on their potential as bioactive agents. While much of the research has centered on the parent compounds, osajin and pomiferin, the study of their derivatives, including methylated forms like this compound, represents a logical progression in this field.
The synthesis of methylated derivatives of flavonoids is a common strategy to explore how changes in molecular structure affect biological activity. nih.govmdpi.comnih.gov For instance, methylation of flavonoids can influence their solubility, bioavailability, and interaction with biological targets. nih.govnih.gov Research on other methylated flavonoids, such as quercetin and naringenin derivatives, has shown that methylation can enhance certain biological activities, including antimicrobial and anticancer effects. mdpi.commdpi.com
Although direct and extensive research on this compound is limited, its significance lies in its potential to exhibit modified or enhanced biological properties compared to its parent compound, osajin. The presence of dimethyl ether groups could alter its lipophilicity and, consequently, its absorption and distribution in biological systems. Future research will likely focus on the synthesis and biological evaluation of this compound to understand its specific pharmacological profile. This includes investigating its potential antioxidant, anti-inflammatory, and cytotoxic activities, which are common areas of inquiry for novel flavonoid derivatives.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5382-68-3 |
|---|---|
Molecular Formula |
C26H30O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[5-hydroxy-7-methoxy-2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C26H30O5/c1-16(2)7-12-20-24-19(13-14-26(3,4)31-24)23(28)22(25(20)30-6)21(27)15-17-8-10-18(29-5)11-9-17/h7-11,13-14,28H,12,15H2,1-6H3 |
InChI Key |
FMBXPGFWTBVRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C(=C1OC)C(=O)CC3=CC=C(C=C3)OC)O)C=CC(O2)(C)C)C |
Origin of Product |
United States |
Isolation and Biosynthetic Investigations of Osajetin, Dimethyl Ether
Methodologies for Isolation from Natural Sources
There are no published methods for the isolation of "osajin, dimethyl ether" from any natural source. Scientific literature extensively describes the extraction of its likely parent compound, osajin (B1677503), from the fruit of Maclura pomifera. Standard methods for isolating isoflavones from this plant include solvent extraction using diethyl ether or ethanol, followed by chromatographic separation techniques such as column chromatography over silica gel. However, these studies have not reported the isolation of a naturally occurring dimethyl ether derivative of osajin. The absence of such findings suggests that if this compound exists in nature, it is likely in quantities below the limits of detection of standard analytical methods or has not yet been identified.
Advanced Spectroscopic and Chromatographic Approaches for Structural Elucidation
As "osajin, dimethyl ether" has not been isolated from a natural source, there are no specific reports on its structural elucidation using advanced spectroscopic and chromatographic methods. For the parent compound, osajin, its structure has been confirmed through various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. The total synthesis of osajin has also provided definitive structural confirmation.
Should a dimethyl ether derivative of osajin be synthesized, its structural elucidation would likely involve a similar suite of analytical techniques. High-resolution mass spectrometry would be used to determine its exact molecular weight and formula. 1D and 2D NMR spectroscopy would be crucial for establishing the connectivity of the atoms and confirming the positions of the two methyl ether groups on the osajin scaffold. Comparative analysis of its NMR data with that of osajin and other methylated flavonoids would be a key component of the structural proof.
Table 1: Spectroscopic Data for Osajin (Parent Compound)
| Type of Spectroscopy | Key Data Points for Osajin |
|---|---|
| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic protons, a chelated hydroxyl group (around δ 13 ppm), a vinyl group, and gem-dimethyl groups. |
| ¹³C NMR (in CDCl₃) | Resonances for carbonyl carbon (around δ 180 ppm), aromatic carbons, and carbons of the prenyl and dimethylpyran moieties. |
| Mass Spectrometry | Molecular ion peak corresponding to the chemical formula C₂₅H₂₄O₅. |
This table is based on data for osajin, as no data for its dimethyl ether is available.
Proposed Biosynthetic Pathways of Osajin, Dimethyl Ether
There are no proposed biosynthetic pathways specifically for "osajin, dimethyl ether" in the scientific literature. The biosynthesis of flavonoids, including isoflavones like osajin, is generally understood to follow the phenylpropanoid pathway.
For isoflavones, the pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. This is then combined with three molecules of malonyl-CoA to form a chalcone (B49325) intermediate, catalyzed by chalcone synthase. An isoflavone (B191592) synthase then catalyzes an aryl migration to form the characteristic isoflavone backbone.
The biosynthesis of osajin would further involve prenylation steps, where dimethylallyl pyrophosphate (DMAPP) is attached to the isoflavone core, and subsequent cyclization to form the dimethylpyran ring. The enzymes responsible for these specific steps in osajin biosynthesis have not been fully characterized.
Any hypothetical biosynthesis of osajin dimethyl ether would necessitate the action of O-methyltransferases (OMTs). These enzymes would catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to two of the hydroxyl groups on the osajin molecule. The specific OMTs that might act on osajin are unknown.
There have been no isotopic labeling studies conducted to investigate the biosynthesis of "osajin, dimethyl ether." Isotopic labeling is a powerful technique used to trace the incorporation of precursors into a final natural product, thereby elucidating the biosynthetic pathway. Such studies have been instrumental in understanding the biosynthesis of various classes of natural products. For a hypothetical study on osajin dimethyl ether, one could envision feeding experiments with isotopically labeled phenylalanine, acetate (as a precursor to malonyl-CoA), and methionine (as a precursor to the methyl groups via SAM) to Maclura pomifera or a relevant biological system. The incorporation of these labels into the molecule would then be tracked, likely using mass spectrometry and NMR, to confirm the biosynthetic origins of the carbon skeleton and the methyl ether groups. However, as the compound has not been found to be naturally occurring, such studies have not been performed.
Synthetic Methodologies for Osajetin, Dimethyl Ether and Its Analogues
Total Synthesis Approaches to the Osajetin Core Skeleton
The total synthesis of a complex natural product core skeleton, such as that of Osajetin, is a formidable task that requires a masterful orchestration of chemical reactions. While a specific total synthesis for Osajetin, dimethyl ether has not been extensively reported, the general strategies employed for the construction of similarly complex molecules, like spiroaspertrione A and astellatol, provide a blueprint for potential synthetic routes. nih.govnih.gov
A common approach involves a convergent strategy, where different fragments of the molecule are synthesized independently and then coupled together in the later stages. For a molecule like Osajetin, this could involve the synthesis of a chromenone core and a suitably functionalized side chain, followed by their strategic union. The construction of the core skeleton often relies on powerful bond-forming reactions. For instance, in the synthesis of the spiroaspertrione A core, an intramolecular enol oxidative coupling was a key step to form a rigid spirocyclic system. nih.govresearchgate.net Similarly, the synthesis of the astellatol core skeleton utilized a SmI2-induced reductive radical cyclization to form a crucial cyclobutane (B1203170) ring. nih.gov These examples highlight the importance of developing key strategic reactions to assemble complex carbocyclic and heterocyclic frameworks.
A hypothetical retrosynthetic analysis of the Osajetin core might involve disconnecting the molecule at key bonds to reveal simpler, more accessible starting materials. This could involve retrosynthetic disconnections such as a Claisen condensation to form the pyranone ring, a Suzuki or other cross-coupling reaction to attach the phenyl group, and an etherification to install the dimethyl ether functionality. The choice of starting materials would be crucial, with readily available and inexpensive precursors being ideal.
Table 1: Key Strategies in the Total Synthesis of Complex Natural Product Cores
| Strategy | Description | Example Application (Analogous Molecules) |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by late-stage coupling. | Synthesis of spiroaspertrione A involved coupling of a western and eastern fragment. nih.gov |
| Key Cyclization Reactions | Utilization of powerful reactions to form complex ring systems. | Intramolecular enol oxidative coupling in spiroaspertrione A synthesis. nih.govresearchgate.net SmI2-induced radical cyclization in astellatol synthesis. nih.gov |
| Retrosynthetic Analysis | A method of deconstructing the target molecule to identify simpler precursors. | A common starting point for planning any total synthesis. |
| Strategic Protecting Groups | Use of protecting groups to mask reactive functional groups during synthesis. | Essential for multi-step syntheses of complex molecules. |
Semisynthesis from Natural Precursors (e.g., Iso-osajetin)
Semisynthesis, which starts from a naturally occurring and structurally related precursor, offers a more direct and often more efficient route to the target molecule. In the case of this compound, a potential precursor could be iso-osajetin or another closely related isoflavonoid (B1168493) that is more abundant in nature. This approach leverages the complex chemical architecture already assembled by nature, significantly reducing the number of synthetic steps required.
The process would typically involve the isolation and purification of the natural precursor. Subsequently, a series of chemical transformations would be carried out to convert the precursor into this compound. These transformations might include:
Isomerization: If the precursor is an isomer like iso-osajetin, a key step would be the stereoselective isomerization to the desired stereochemistry of Osajetin.
Functional Group Interconversion: This could involve the methylation of hydroxyl groups to form the dimethyl ether functionality. Reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base are commonly used for this purpose.
Oxidation or Reduction: Depending on the oxidation state of the precursor, specific oxidation or reduction reactions might be necessary to match the target molecule.
The success of a semisynthetic approach hinges on the availability of a suitable natural precursor and the development of high-yielding and selective chemical transformations.
Stereoselective Synthesis Strategies
The presence of multiple stereocenters in the Osajetin molecule necessitates the use of stereoselective synthesis strategies to control the three-dimensional arrangement of atoms. Achieving the correct stereochemistry is crucial, as different stereoisomers can exhibit vastly different biological activities.
Several powerful methods for stereoselective synthesis could be employed in the construction of the Osajetin core:
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature, such as amino acids or carbohydrates, to introduce the desired stereochemistry.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity or diastereoselectivity in a chemical reaction. This is a highly efficient method for creating stereocenters. For example, asymmetric hydrogenation, epoxidation, or dihydroxylation reactions are commonly used.
Substrate Control: In some cases, the existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. This is known as substrate-controlled stereoselection.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis. For instance, organocatalyst-mediated asymmetric stannylation has been used in the stereocontrolled synthesis of the portimine skeleton. researchgate.net
In the context of Osajetin, a stereoselective synthesis would likely involve a key step that establishes the stereochemistry of the chiral centers in the pyran ring. This could be an asymmetric Diels-Alder reaction, a Michael addition using a chiral auxiliary, or an enantioselective reduction of a ketone.
Development of Novel Synthetic Routes
The quest for more efficient and elegant syntheses of complex natural products continually drives the development of novel synthetic routes. For this compound, this could involve exploring new catalytic systems, reaction cascades, or biomimetic approaches.
Catalytic C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials. A novel route to Osajetin could involve the use of a transition metal catalyst to directly couple the aromatic rings or to introduce functional groups.
Biomimetic Synthesis: This approach seeks to mimic the biosynthetic pathway of the natural product. By understanding how nature synthesizes Osajetin, chemists can design laboratory syntheses that are inspired by these enzymatic transformations. This can often lead to highly efficient and stereoselective routes.
Flow Chemistry: Conducting reactions in a continuous flow system rather than in traditional batch reactors can offer several advantages, including improved safety, better heat and mass transfer, and the ability to easily scale up production. The synthesis of oxymethylene dimethyl ethers has been explored using continuous flow plants. rsc.org
Scale-Up Considerations in this compound Production
The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For a molecule with potential pharmaceutical or other applications, the ability to produce large quantities of the compound in a cost-effective and sustainable manner is paramount.
Key considerations for the scale-up of this compound production include:
Cost of Starting Materials and Reagents: The economic viability of a large-scale synthesis is heavily dependent on the cost of the raw materials. The chosen synthetic route should ideally utilize inexpensive and readily available starting materials.
Process Safety and Environmental Impact: The safety of the chemical processes and the management of waste streams are critical concerns in industrial production. The use of hazardous reagents and solvents should be minimized, and environmentally benign alternatives should be sought.
Reaction Conditions: Reactions that require extreme temperatures, high pressures, or highly dilute conditions can be difficult and expensive to implement on a large scale. The ideal process would operate under mild and practical conditions.
Purification: The purification of the final product and intermediates can be a major bottleneck in large-scale production. Efficient and scalable purification methods, such as crystallization or chromatography, need to be developed.
Process Optimization: Each step of the synthesis needs to be carefully optimized to maximize the yield and throughput. This may involve the use of design of experiments (DoE) and other statistical methods.
The production of simpler ethers like dimethyl ether (DME) and oxymethylene dimethyl ethers (OME) has been the subject of extensive research into scalable processes. researchgate.netrsc.orgmdpi.com While this compound is a much more complex molecule, the principles of process development and scale-up from these related fields are highly relevant. For instance, the development of bifunctional catalysts and fixed-bed reactors for direct DME synthesis from syngas offers insights into designing efficient catalytic processes for large-scale production. mdpi.com
Chemical Modifications and Structure Activity Relationship Sar Studies of Osajetin, Dimethyl Ether
Derivatization Strategies for Structural Diversification
The structural diversification of natural products like Osajetin, dimethyl ether is a key strategy in medicinal chemistry to explore and optimize biological activity. For the broader class of benzopyrans and flavonoids, a variety of derivatization strategies are commonly employed to generate a library of analogues. These strategies typically target the key functional groups and structural motifs present in the parent molecule.
Common derivatization approaches for related compounds include:
Modification of Hydroxyl Groups: The remaining hydroxyl group on the benzopyran core of this compound could be a target for alkylation, acylation, or glycosylation to alter its polarity, solubility, and hydrogen-bonding capacity.
Alterations of the Prenyl Group: The prenyl (3-methyl-2-buten-1-yl) substituent is a common feature in many bioactive natural products. Modifications to this group, such as hydrogenation, epoxidation, or the introduction of additional functional groups, can significantly impact biological activity. In studies on other prenylated benzopyrans, the length and functionality of the prenyl chain have been shown to be critical for activity. researchgate.netnih.gov
Manipulation of the Methoxy (B1213986) Groups: Demethylation or the introduction of alternative alkoxy groups can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.
Modification of the Phenylacetyl Moiety: The 4-methoxyphenylacetyl group offers several points for modification. The methoxy group on this ring could be altered, or the phenyl ring itself could be substituted with various electron-donating or electron-withdrawing groups to probe electronic requirements for activity. The methylene (B1212753) bridge of the acetyl group could also be a point for substitution.
Design and Synthesis of this compound Analogues
The design and synthesis of analogues of complex natural products are guided by the derivatization strategies mentioned above and by any known structure-activity relationships. For compounds related to this compound, the synthesis of analogues often involves a combination of semi-synthesis from the natural product and total synthesis.
For instance, in the synthesis of novel 2-prenylated alkoxylated benzopyrans, a common approach involves the Horner-Wadsworth-Emmons olefination to construct the prenylated side chain with specific functionalities. nih.govacs.org Another strategy for creating diversity in benzopyran-based molecules is through multicomponent reactions, which allow for the rapid assembly of complex structures from simpler starting materials.
The synthesis of O-prenylated 3-aryl-benzopyran derivatives has been explored to enhance biological activities. nih.gov These synthetic efforts often focus on creating variations in the substitution pattern of the aromatic rings and the nature of the prenyl group to investigate their impact on biological targets.
Elucidation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological effects. For complex natural products, SAR is typically elucidated by comparing the activity of a series of structurally related analogues.
Correlating Structural Motifs with Biological Responses
For the broader class of benzopyran and flavonoid derivatives, several general SAR principles have been established, which could hypothetically be relevant to this compound.
Importance of the Benzopyran Core: The benzopyran ring system is a common scaffold in many biologically active compounds, and its substitution pattern is often critical for activity. derpharmachemica.comnih.gov
Role of Prenylation: The presence and nature of prenyl groups can significantly influence the biological activity of flavonoids and related compounds, often by enhancing their lipophilicity and facilitating membrane interactions. researchgate.netnih.gov The position and length of the prenyl chain are often key determinants of potency and selectivity.
Influence of Hydroxylation and Methoxylation Patterns: The number and position of hydroxyl and methoxy groups on the aromatic rings are well-known to be crucial for the antioxidant and other biological activities of flavonoids. mdpi.com These groups influence the electronic properties of the molecule and its ability to participate in hydrogen bonding and act as free radical scavengers.
An illustrative SAR table for a hypothetical series of benzopyran analogues is presented below. It is important to reiterate that this table is a generalized example and does not represent actual data for this compound.
| Compound | R1 Substitution | R2 Substitution | Biological Activity (IC50, µM) |
| Analogue 1 | -OH | H | 10.5 |
| Analogue 2 | -OCH3 | H | 15.2 |
| Analogue 3 | -OH | Prenyl | 2.1 |
| Analogue 4 | -OCH3 | Prenyl | 5.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner. These models are powerful tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.
While no specific QSAR studies on this compound have been identified in the searched literature, QSAR studies are common for the broader class of flavonoids. nih.govjst.go.jpjst.go.jpnih.gov These studies typically use a range of molecular descriptors to quantify the structural features of the compounds, including:
Electronic Descriptors: Such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: Like molecular volume, surface area, and specific substituent parameters.
Hydrophobicity Descriptors: Often represented by the logarithm of the partition coefficient (logP).
Topological Descriptors: Which describe the connectivity and branching of the molecule.
A hypothetical QSAR model for a class of benzopyran derivatives might take the following form:
log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Volume) + 1.5 * (Electronic Parameter) + constant
This equation illustrates how different physicochemical properties could contribute to the biological activity of the compounds. The coefficients indicate the relative importance of each descriptor.
Mechanistic Investigations of Biological Activities of Osajetin, Dimethyl Ether
In Vitro Cellular and Biochemical Studies
In vitro studies have been fundamental in elucidating the bioactivity of daidzein dimethyl ether. Research has demonstrated its ability to significantly inhibit the formation of biofilms by the opportunistic human pathogen Pseudomonas aeruginosa. Biofilms are complex communities of microorganisms attached to a surface, which provide protection from antibiotics and the host immune system.
Furthermore, biochemical assays have revealed a marked reduction in the production of several virulence factors by P. aeruginosa in the presence of daidzein dimethyl ether. These include elastase, pyocyanin, and rhamnolipid, all of which play crucial roles in the pathogenicity of this bacterium. nih.gov The inhibition of these factors suggests that the compound interferes with the regulatory networks controlling their expression.
A summary of the inhibitory effects of daidzein dimethyl ether on P. aeruginosa virulence factors is presented in the table below.
| Virulence Factor | Observed Effect | Reference |
| Biofilm Formation | Significant Inhibition | nih.gov |
| Elastase Production | Significant Reduction | nih.gov |
| Pyocyanin Production | Significant Reduction | nih.gov |
| Rhamnolipid Production | Significant Reduction | nih.gov |
Identification of Molecular Targets and Binding Interactions
The primary molecular target of daidzein dimethyl ether in P. aeruginosa has been identified as the LasR protein. nih.gov LasR is a key transcriptional regulator and a central component of the quorum sensing (QS) system, which allows bacteria to coordinate gene expression based on population density.
Molecular docking studies have been employed to model the interaction between daidzein dimethyl ether and the LasR protein. These computational analyses predict that the compound binds to the ligand-binding domain of LasR, the same site that normally binds to its natural signaling molecule. This binding is thought to competitively inhibit the activation of LasR.
Molecular dynamics simulations have further supported this finding, suggesting that the binding of daidzein dimethyl ether to LasR reduces the stability of the protein. nih.gov This destabilization likely impairs its function as a transcriptional activator.
| Molecular Target | Binding Interaction | Method of Identification |
| LasR Protein | Binds to the ligand-binding domain | Molecular Docking and Molecular Dynamics Simulations |
Modulation of Cellular Signaling Pathways
The binding of daidzein dimethyl ether to LasR directly impacts the quorum sensing signaling pathway in P. aeruginosa. By inhibiting LasR, the compound effectively disrupts the entire Las QS circuit, which is a master regulator of virulence in this bacterium.
Quantitative real-time PCR (qRT-PCR) analyses have confirmed that daidzein dimethyl ether significantly inhibits the transcription of the lasR gene itself, as well as downstream genes that are regulated by the LasR protein. nih.gov This demonstrates a clear modulation of this specific cellular signaling pathway. The disruption of the Las system, in turn, can affect other interconnected QS systems within the bacterium, such as the Rhl and PQS systems.
Enzyme Inhibition/Activation Kinetics
While direct enzyme inhibition or activation kinetics for daidzein dimethyl ether are not extensively detailed in the available literature, its mechanism of action is primarily understood through its interaction with the LasR transcriptional regulator rather than direct enzymatic inhibition. The inhibitory effect on the production of enzymes like elastase is a downstream consequence of the disruption of the LasR-mediated signaling pathway, not a direct inhibition of the enzyme itself. nih.gov
The kinetics of this regulatory effect are concentration-dependent. Studies have shown that daidzein dimethyl ether at a concentration of 10 µM significantly inhibits the transcription of lasR and its target genes. nih.gov Further research would be needed to fully characterize the dose-response relationship and the kinetics of this regulatory interference.
Studies on Specific Biological Effects (e.g., Quorum Sensing Inhibition)
The most well-documented biological effect of daidzein dimethyl ether is its potent quorum sensing inhibitory (QSI) activity against Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.
By targeting the LasR receptor, daidzein dimethyl ether acts as a competitive inhibitor of the natural signaling molecule. This disruption of QS signaling has been demonstrated to have several beneficial outcomes in preclinical models. For instance, in a zebrafish infection model, treatment with daidzein dimethyl ether was found to reduce inflammation, decrease the accumulation of reactive oxygen species (ROS), and increase the survival rate of zebrafish infected with P. aeruginosa. nih.gov These findings highlight the potential of targeting quorum sensing as an anti-virulence strategy.
| Biological Effect | Mechanism | Model System |
| Quorum Sensing Inhibition | Competitive inhibition of the LasR receptor | Pseudomonas aeruginosa |
| Anti-inflammatory Effects | Downregulation of virulence factors | Zebrafish |
| Increased Survival in Infection | Attenuation of bacterial pathogenicity | Zebrafish |
Advanced Analytical Characterization Techniques in Osajetin, Dimethyl Ether Research
High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of Osajetin, dimethyl ether. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent molecule and its fragments.
In the analysis of this compound, HRMS would be employed to:
Determine the Exact Mass: By measuring the mass-to-charge ratio (m/z) with high precision, the elemental formula can be unequivocally established, distinguishing it from other isomers or compounds with similar nominal masses.
Fragmentation Analysis: Through techniques like tandem mass spectrometry (MS/MS), the molecule is fragmented in a controlled manner. The high-resolution analysis of these fragments provides crucial information about the connectivity of the atoms within the molecule, helping to piece together its structural backbone.
Table 1: Illustrative HRMS Data for a Hypothetical Analysis of this compound
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Deduced Formula |
| [M+H]⁺ | Value | Value | Value | Formula |
| [M+Na]⁺ | Value | Value | Value | Formula |
| Fragment 1 | Value | Value | Value | Formula |
| Fragment 2 | Value | Value | Value | Formula |
Note: This table is illustrative as specific experimental data for this compound is not publicly available.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Analysis (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
1D NMR (¹H and ¹³C):
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shift, integration, and multiplicity of the signals are fundamental for identifying different types of protons.
¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms.
2D NMR: These experiments reveal correlations between different nuclei, providing a detailed map of the molecular structure.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for assembling the complete molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry and conformation of the molecule.
Table 2: Representative NMR Data for Key Functional Groups in a Complex Ether Compound
| Nucleus | Experiment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H | 1D | Range | e.g., Doublet | Value |
| ¹³C | 1D | Range | - | - |
| ¹H-¹H | COSY | Correlation | - | - |
| ¹H-¹³C | HSQC/HMBC | Correlation | - | - |
Note: This table represents the type of data obtained from NMR experiments and is not specific to this compound due to the lack of publicly available spectra.
Chromatographic Separations and Coupled Techniques (e.g., HPLC-UV/MS)
Chromatographic techniques are fundamental for the isolation and purification of this compound from its source. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for separating complex mixtures. When coupled with detectors like Ultraviolet (UV) and Mass Spectrometry (MS), it becomes a potent analytical tool.
HPLC-UV: HPLC separates the components of a mixture based on their differential interactions with a stationary and a mobile phase. A UV detector can quantify and provide preliminary identification of compounds containing chromophores.
HPLC-MS: Coupling HPLC with a mass spectrometer allows for the mass analysis of each separated component, providing a much higher degree of certainty in compound identification. This is especially useful for analyzing complex mixtures where multiple compounds may have similar retention times.
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR can provide information on relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, obtaining a suitable single crystal would allow for:
Unambiguous determination of the connectivity of all atoms.
Precise measurement of bond lengths and angles.
Determination of the absolute configuration of all stereocenters.
Detailed information about the preferred conformation of the molecule in the crystalline state.
Spectroscopic Probes for Molecular Interaction Analysis
Understanding how this compound interacts with other molecules is crucial for elucidating its biological activity or chemical reactivity. Spectroscopic techniques can be used to probe these interactions. For instance, changes in the UV-Vis or fluorescence spectrum of a target molecule upon the addition of this compound can indicate binding. Similarly, NMR titration studies, where the NMR spectrum of a target is monitored as this compound is added, can provide detailed information about the binding site and the strength of the interaction.
Theoretical and Computational Chemistry Studies of Osajetin, Dimethyl Ether
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like Osajetin, dimethyl ether. For the broader class of prenylated (iso)flavonoids, DFT-based calculations have been used to determine structure-activity relationships. semanticscholar.orgnih.gov
Such calculations for this compound would likely focus on:
Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For related flavonoids, the distribution of these orbitals helps to identify sites susceptible to electrophilic or nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. wikipedia.org For this compound, the oxygen atoms of the ether and carbonyl groups would be expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding.
Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and chemical hardness would be calculated to quantify the molecule's reactivity.
A hypothetical data table summarizing typical outputs from such a quantum chemical calculation for a related isoflavone (B191592) is presented below.
| Parameter | Predicted Value/Description | Significance |
| HOMO Energy | Typically negative, with higher values indicating greater electron-donating ability. | Relates to the molecule's ability to donate electrons in a reaction. |
| LUMO Energy | Typically negative or slightly positive, with lower values indicating greater electron-accepting ability. | Relates to the molecule's ability to accept electrons in a reaction. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for:
Conformational Analysis: The prenyl side chain and the rotational freedom around the bond connecting the phenyl rings allow for multiple conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the transitions between them.
Solvation Effects: By simulating the molecule in a solvent (e.g., water or a lipid bilayer), MD can provide insights into how the environment affects its conformation and dynamics.
Ligand-Protein Interactions: If this compound is being investigated as a potential ligand for a protein target, MD simulations can be used to study the stability of the ligand-protein complex, the specific interactions (hydrogen bonds, hydrophobic interactions) that maintain binding, and any conformational changes in the protein or ligand upon binding. semanticscholar.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be employed to:
Identify Potential Binding Sites: Docking algorithms can screen the surface of a target protein to identify potential binding pockets that are sterically and chemically complementary to the ligand.
Predict Binding Affinity: Scoring functions are used to estimate the binding free energy of the ligand-protein complex, providing a prediction of the ligand's affinity for the target.
Visualize Binding Modes: Docking provides a static picture of the most likely binding pose, showing the specific amino acid residues involved in the interaction.
Studies on structurally similar flavonoids have utilized molecular docking to investigate their interactions with various protein targets, such as enzymes and receptors. semanticscholar.orgnih.govresearchgate.netnih.gov For example, a study on a quercetin dimethyl ether derivative used molecular docking to assess its potential as an antimalarial inhibitor.
Below is a hypothetical table illustrating the kind of data that would be generated from a molecular docking study of this compound with a hypothetical protein target.
| Parameter | Predicted Value | Description |
| Binding Energy (kcal/mol) | e.g., -8.5 | A more negative value indicates a stronger predicted binding affinity. |
| Inhibition Constant (Ki) | e.g., in the micromolar (µM) range | An estimate of the concentration of the ligand required to inhibit the protein's function by 50%. |
| Key Interacting Residues | e.g., TYR23, LEU45, SER89 | The amino acids in the protein's binding site that form significant interactions (hydrogen bonds, hydrophobic contacts) with the ligand. |
| Types of Interactions | Hydrogen bonds, van der Waals forces, hydrophobic interactions | The primary forces stabilizing the ligand-protein complex. |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
DFT is a highly effective method for investigating the mechanisms of chemical reactions. For this compound, DFT could be applied to:
Map Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can be used to map out the entire energy profile of a proposed reaction mechanism.
Determine Activation Energies: The energy barrier (activation energy) for each step in a reaction can be calculated, allowing for the identification of the rate-determining step.
Investigate Reaction Stereoselectivity: DFT can be used to predict the stereochemical outcome of a reaction by comparing the activation energies of pathways leading to different stereoisomers.
For related flavonoids, DFT has been used to study mechanisms of antioxidant activity, such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). nih.gov It has also been applied to understand the mechanisms of cycloaddition reactions involving similar core structures.
In Silico Predictive Modeling for Biological Activity
In silico predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, uses computational models to predict the biological activity of chemical compounds based on their molecular structures. For this compound, these methods could be used to:
Predict a Range of Biological Activities: Based on its structural features, QSAR models could predict its potential for various activities, such as antimicrobial, anti-inflammatory, or anticancer effects.
Identify Key Molecular Descriptors: QSAR analysis can identify the specific physicochemical properties (e.g., lipophilicity, electronic properties, shape) that are most important for a particular biological activity.
Virtual Screening: If a QSAR model for a particular target is available, it can be used to virtually screen large libraries of compounds, including derivatives of Osajetin, to identify those with the highest predicted activity.
Studies on prenylated (iso)flavonoids have successfully used QSAR to build models that predict their antimicrobial activity. These models often identify descriptors related to shape, hydrophilicity, and hydrophobicity as being crucial for activity.
Emerging Research Directions and Future Outlook for Osajetin, Dimethyl Ether
Integration of Omics Technologies in Mechanistic Discovery
There is currently no published research that specifically employs omics technologies—such as genomics, transcriptomics, proteomics, or metabolomics—to uncover the mechanistic pathways of Osajetin, dimethyl ether. While multi-omics analyses are increasingly used to understand the broader effects and gene-regulatory networks of isoflavonoids in plants like soybeans, this level of detailed investigation has not been applied to this compound. nih.govnih.govoup.comresearchgate.net The application of such technologies would be a critical step in elucidating its bioactivity and potential cellular targets.
Novel Applications Beyond Current Understanding
The exploration of novel applications for this compound is still a nascent field. One study has noted that a compound identified as Amendol, a synonym for this compound, is reported to activate the sphingosine-1-phosphate receptor 1 (S1PR1), which could suggest a potential role in modulating cellular processes. nih.gov However, beyond this, there is a lack of dedicated studies investigating its pharmacological profile or other potential uses. The broader class of prenylated flavonoids, to which the parent compound Osajetin belongs, is known for a range of biological activities, which could suggest potential avenues for future investigation into its dimethyl ether derivative. researchgate.net
Green Chemistry Principles in this compound Synthesis
The initial synthesis of this compound, first described in the 1940s, predates the formal establishment of green chemistry principles. Contemporary research has begun to focus on developing eco-friendly methods for synthesizing related flavonoid compounds, often employing techniques like microwave-assisted synthesis to reduce waste and energy consumption. mdpi.comfrontiersin.orgnih.gov However, there are no specific studies that detail the application of these modern, sustainable methodologies to the synthesis of this compound. The development of a green synthesis route for this compound would be a valuable contribution to sustainable chemistry. researchgate.net
Collaborative Research Paradigms and Data Science Integration
The integration of data science and collaborative research paradigms is transforming natural product discovery. nih.govacs.orgacs.orgresearchgate.net These approaches leverage machine learning, network analysis, and large-scale data sharing to predict biological activities, identify novel compounds, and optimize research efforts. At present, there is no evidence of such integrated approaches being applied to the study of this compound. The application of data science could help to predict its potential bioactivities and guide future experimental research, fostering a more targeted and efficient investigation of this compound.
Q & A
Q. Example Table: Experimental Conditions from JSR Studies
| Parameter | Value(s) | Source |
|---|---|---|
| Temperature range | 500–1100 K | |
| Pressure | 106.7 kPa | |
| Fuel concentration | 0.02 mol fraction | |
| Equivalence ratio (φ) | 0.25, 1.0, 2.0 | |
| Residence time | 2 s |
Basic Research: What are the foundational steps for developing a kinetic model for DME oxidation?
Methodological Answer:
Mechanism construction : Integrate high-temperature DME oxidation pathways (e.g., CH₃OCH₂● radical reactions) with low-temperature pathways (e.g., ●OCH₂OCHO radical decomposition) .
Parameterization : Use quantum calculations to determine rate constants for critical reactions (e.g., RO₂● isomerization to ●QOOH) .
Validation : Compare model predictions against experimental data from JSRs, flow reactors, and shock tubes. For example, validate formaldehyde (CH₂O) and CO₂ mole fractions against GC measurements .
Sensitivity analysis : Identify dominant reactions (e.g., second O₂ addition to ●CH₂OCH₂OOH radicals) using Spearman rank correlation coefficients (RCCs > 0.2) .
Advanced Research: How to resolve contradictions between model predictions and experimental data in DME oxidation?
Methodological Answer:
Discrepancies, such as overestimated CO₂ and formaldehyde at ~625 K , require:
Pathway analysis : Trace overestimated species to precursor reactions. For example, CO₂ overproduction may stem from ●OOCH₂OCH₂OOH radical decomposition .
Uncertainty quantification : Apply Monte Carlo simulations with rate constant uncertainties (e.g., ±50% for H-atom abstraction reactions) to assess error propagation .
Model refinement : Adjust branching ratios for competing pathways (e.g., chain-branching vs. chain-propagating reactions) using shock tube data at intermediate temperatures (780–1100 K) .
Advanced Research: How does the oxygen atom in DME influence its oxidation chemistry compared to alkanes?
Methodological Answer:
DME’s ether oxygen alters reactivity via:
Radical stabilization : CH₃OCH₂● radicals resist chain-termination reactions (e.g., R● + O₂ → alkene + HO₂●), leading to earlier low-temperature reactivity (observed at 500 K vs. ~700 K for alkanes) .
Oxygenate formation : Enhanced production of formaldehyde and methyl formate due to oxygenated intermediates (e.g., HOOCH₂OCHO aldohydroperoxide) .
Methodological recommendation : Compare DME with propane or butane under identical conditions, focusing on HO₂● yields and oxygenate speciation .
Basic Research: What are robust methods for synthesizing DME from CO₂-rich syngas?
Methodological Answer:
Catalyst selection : Use bifunctional catalysts (e.g., Cu-ZnO/Al₂O₃ + γ-Al₂O₃) for CO₂ hydrogenation to methanol followed by dehydration to DME .
Reactor design : Optimize fixed-bed reactors with staged temperature zones to balance methanol synthesis (exothermic) and dehydration (endothermic) .
Kinetic modeling : Fit lumped kinetic models to 240+ experimental data points, adjusting activation energies for CO₂ conversion and DME selectivity .
Advanced Research: How to integrate multi-scale data (e.g., flame, reactor) into a unified DME oxidation model?
Methodological Answer:
Data harmonization : Normalize datasets by residence time, pressure, and equivalence ratio. For example, align JSR data (2 s residence time) with flow reactor data (variable residence times) .
Cross-validation : Test model performance against shock tube ignition delays (high-temperature) and flame speed measurements (diffusive regimes) .
Machine learning : Train surrogate models to identify gaps in existing mechanisms (e.g., missing pathways for methyl formate formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
